4-Methylhepta-3,5-dien-2-one

Description

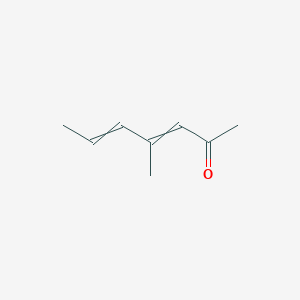

Structure

2D Structure

3D Structure

Properties

CAS No. |

29178-97-0 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

4-methylhepta-3,5-dien-2-one |

InChI |

InChI=1S/C8H12O/c1-4-5-7(2)6-8(3)9/h4-6H,1-3H3 |

InChI Key |

CLLAEQBTPCCTBI-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(=CC(=O)C)C |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of 4 Methylhepta 3,5 Dien 2 One

Identification in Plant Metabolomes and Biological Matrices

The detection of 4-methylhepta-3,5-dien-2-one across different plant species underscores its relevance in plant metabolism and volatile emissions.

Presence in Musa (Banana) Plants as a Volatile Organic Compound

Research into the volatile compounds of banana plants (Musa species) has identified this compound as a component of their emissions. As a volatile organic compound, it contributes to the complex aroma profile of the plant and is involved in its chemical interactions with the environment.

Detection in Other Plant Species and Natural Sources

Beyond bananas, this compound has been reported in other plant species. For instance, it has been noted in Solanum lycopersicum (tomato). nih.gov Its presence is not limited to the plant kingdom, as it has also been identified as a volatile component in various natural sources, contributing to their characteristic scents.

Proposed Biosynthetic Origins and Precursors

The formation of this compound is understood to occur through multiple pathways, including the atmospheric degradation of other naturally occurring compounds and potential biosynthetic routes within organisms.

Role as an Ozonolysis Product of Monoterpenes (e.g., α-Terpinene Oxidation Product)

A significant pathway for the formation of this compound is the ozonolysis of monoterpenes. Specifically, it is recognized as a product of the oxidation of α-terpinene. nih.gov α-Terpinene, a common monoterpene found in many essential oils, undergoes rapid autoxidation when exposed to air. nih.gov This process leads to the formation of various degradation products, including this compound. This atmospheric reaction is a key source of this compound in environments with high concentrations of biogenic monoterpenes.

Potential Derivation from Carotenoids and Related Pathways

Another proposed origin for this compound is the degradation of carotenoids. Carotenoids are a large class of organic pigments found in plants and other photosynthetic organisms. carotenoiddb.jpcarotenoiddb.jp The breakdown of these complex molecules can yield a variety of smaller, volatile compounds, and it is theorized that this compound may be one such derivative. This pathway suggests a link between the metabolism of major plant pigments and the production of specific volatile compounds.

Ecological Roles as Biogenic Volatile Organic Compounds (bVOCs)

As a biogenic volatile organic compound (bVOC), this compound plays a role in various ecological processes. Plants emit a diverse array of bVOCs that are crucial for their interactions with the surrounding environment. mdpi.comresearchgate.net These compounds can function in plant-plant communication, defense against herbivores and pathogens, and attracting pollinators. researchgate.net The release of this compound into the atmosphere also has broader environmental implications. bVOCs are significant precursors to the formation of ground-level ozone and secondary organic aerosols (SOA), which can impact air quality and climate. mdpi.comfrontiersin.org The specific ecological functions of this compound are an area of ongoing research, but its origins from common plant-derived precursors like monoterpenes and potentially carotenoids suggest its involvement in the chemical ecology of the ecosystems where it is found. mdpi.com

Reaction Mechanisms and Environmental Degradation Pathways of 4 Methylhepta 3,5 Dien 2 One

Atmospheric Oxidation Processes and Products

Once in the atmosphere, 4-methylhepta-3,5-dien-2-one is subject to oxidation by key atmospheric oxidants, primarily ozone (O₃) and hydroxyl radicals (OH).

The reaction of alkenes with ozone, known as ozonolysis, is a significant atmospheric process that cleaves carbon-carbon double bonds. wikipedia.orgbyjus.com For this compound, which possesses two double bonds, this process is complex. The generally accepted mechanism, proposed by Rudolf Criegee, involves a 1,3-dipolar cycloaddition of ozone to an alkene, forming an unstable primary ozonide (molozonide). wikipedia.orgmsu.edu This intermediate rapidly decomposes into a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate (CI). wikipedia.orgosti.gov

Due to the two double bonds in this compound, ozonolysis can occur at either the C3=C4 or C5=C6 bond, leading to different sets of products. The Criegee intermediates formed are highly reactive, zwitterionic species that play a crucial role in atmospheric chemistry. nih.govnih.gov These intermediates are initially formed with excess internal energy and can undergo unimolecular decay to produce OH radicals or become collisionally stabilized. osti.govnih.gov Stabilized Criegee intermediates (SCIs) can then react with other atmospheric trace species like SO₂, NO₂, aldehydes, and ketones. researchgate.netrsc.org

The potential initial products from the ozonolysis of this compound at each double bond are outlined below.

Table 1: Potential Products from the Ozonolysis of this compound

| Ozonolysis at | Carbonyl Product | Criegee Intermediate |

|---|---|---|

| C3=C4 double bond | Propan-2-one (Acetone) | 3-Methyl-2-oxobut-3-enal oxide |

The subsequent reactions of these Criegee intermediates contribute significantly to the formation of secondary organic aerosols and other atmospheric pollutants. For instance, the reaction of CIs with aldehydes or ketones can form secondary ozonides (SOZs). rsc.org

During daylight hours, the primary atmospheric loss process for most VOCs, including α,β-unsaturated ketones, is their reaction with the hydroxyl radical (OH). copernicus.orgharvard.edu The reaction of OH radicals with unsaturated compounds can proceed via two main pathways: H-atom abstraction from C-H bonds or addition of the OH radical to the C=C double bonds. copernicus.orgmdpi.com For α,β-unsaturated ketones, the addition of the OH radical to the double bond is the dominant pathway. copernicus.orgcopernicus.org

In the case of this compound, the OH radical can add to any of the four carbons involved in the two double bonds. This addition leads to the formation of a hydroxyalkyl radical, which then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). copernicus.orgnih.gov

The subsequent fate of these peroxy radicals depends on the concentration of nitrogen oxides (NOx). In environments with high NOx levels, RO₂ radicals primarily react with nitric oxide (NO) to form alkoxy radicals (RO) and nitrogen dioxide (NO₂). The alkoxy radicals can then undergo further reactions, such as decomposition or isomerization, leading to a variety of smaller, oxygenated products. copernicus.org Studies on similar α,β-unsaturated ketones like 4-methyl-3-penten-2-one have identified products such as acetone (B3395972) and methylglyoxal (B44143) from OH-initiated oxidation. researchgate.netcopernicus.org

The reaction rate coefficients for OH radicals with similar unsaturated ketones are typically in the range of 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, indicating a relatively short atmospheric lifetime. copernicus.orgnih.gov

Table 2: Predicted Major Products from OH-Initiated Oxidation of this compound in High NOx Conditions

| Initial OH Addition Site | Subsequent Fragmentation Products |

|---|---|

| C3 or C4 | Likely to yield smaller carbonyls such as acetone and other oxygenated VOCs. |

Phototransformation Mechanisms in Different Environmental Compartments (air, water, soil)

Phototransformation, or photodegradation, involves the breakdown of chemical compounds by light energy. For a molecule like this compound, with its conjugated π-system and carbonyl group, phototransformation is a relevant degradation pathway in air, water, and soil.

In the atmosphere, direct photolysis can occur if the compound absorbs light in the actinic region of the solar spectrum. α,β-Unsaturated ketones are known to absorb UV radiation. acs.org This absorption can excite the molecule to a higher energy state, leading to various photochemical reactions such as isomerization, cyclization, or fragmentation. In the presence of a mild base, some α,β-unsaturated ketones can undergo deconjugation via photoenolization. rsc.org

In aqueous environments, both direct and indirect photolysis can contribute to the degradation of this compound. Direct photolysis follows the same principles as in the atmosphere. Indirect photolysis involves photosensitized reactions where other substances in the water, such as dissolved natural organic matter (DOM), absorb light and produce reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals. nih.govacs.org These ROS can then react with and degrade the target compound. nih.gov

On soil surfaces, phototransformation is more complex. The compound may be adsorbed to soil particles, which can affect its light absorption and reactivity. Photochemical reactions can still occur, influenced by the soil's composition, moisture content, and the presence of photosensitizing minerals or organic matter. nih.gov

Biotransformation and Biodegradation Potential

Biotransformation and biodegradation refer to the breakdown of organic compounds by living organisms, primarily microorganisms like bacteria and fungi. researchgate.net These processes are crucial for the removal of pollutants from soil and water.

The biodegradability of α,β-unsaturated ketones is of interest due to their potential biological activity. nih.govnih.gov The degradation of such compounds often begins with the reduction of the carbon-carbon double bond, followed by further metabolism. The general pathways for the biodegradation of hydrocarbons involve initial activation reactions, often catalyzed by oxygenases, which introduce hydroxyl groups. unesp.br These hydroxylated intermediates are then channeled into central metabolic pathways. nih.gov

For this compound, microbial degradation could be initiated by enzymes that saturate one or both of the double bonds. The resulting saturated ketone could then be further metabolized. Alternatively, the degradation could proceed via pathways similar to those for steroids and other complex organic molecules, involving ring cleavage and breakdown into smaller organic acids that can enter the tricarboxylic acid (TCA) cycle. unesp.brnih.gov The presence of the methyl group and the conjugated system may influence the rate and pathway of biodegradation.

Mechanistic Investigations of Mass Spectrometric Fragmentation (e.g., EI-MS Fragmentation Patterns)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful analytical technique for identifying and structurally elucidating organic compounds by analyzing their fragmentation patterns upon ionization. nih.gov For this compound, the fragmentation would be governed by the stability of the resulting carbocations and neutral radicals.

Upon electron impact, a molecular ion (M⁺˙) is formed. The stability of the molecular ion peak for ketones is generally moderate to strong. creative-proteomics.comlibretexts.org The fragmentation of α,β-unsaturated ketones is characterized by several key processes:

Alpha-Cleavage: This is a primary fragmentation mode for ketones, involving the cleavage of the bond adjacent to the carbonyl group. youtube.comlibretexts.org For this compound, this could involve the loss of a methyl radical (•CH₃) to form an acylium ion at m/z 109, or the loss of a C₄H₇ radical to form an acylium ion at m/z 43. The [CH₃CO]⁺ ion (m/z 43) is often a very stable and abundant fragment for methyl ketones.

Cleavage at the Conjugated System: The conjugated diene system can also undergo fragmentation. Cleavage can occur along the carbon chain, leading to the formation of various resonance-stabilized cations.

McLafferty Rearrangement: While more common in saturated ketones with a γ-hydrogen, a McLafferty-type rearrangement could potentially occur, though it may be less favored in this specific structure.

Loss of Neutral Molecules: The loss of small, stable neutral molecules like carbon monoxide (CO) or water (H₂O) from fragment ions can also be observed. miamioh.edu

Table 3: Predicted Key EI-MS Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 124 | [C₈H₁₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 109 | [M - CH₃]⁺ | Alpha-cleavage, loss of a methyl radical |

| 81 | [C₆H₉]⁺ | Cleavage within the dienone backbone |

| 67 | [C₅H₇]⁺ | Cleavage within the dienone backbone |

The relative intensities of these fragment peaks would provide a characteristic fingerprint for the identification of this compound. libretexts.orgresearchgate.net

Computational Chemistry and Molecular Modeling of 4 Methylhepta 3,5 Dien 2 One

Quantum Chemical Calculations for Electronic Structure, Conformation, and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Methylhepta-3,5-dien-2-one. Methods like Density Functional Theory (DFT) are widely used to investigate the electronic structure, conformational preferences, and energetics of such molecules. mpg.deresearchgate.net

Electronic Structure: The conjugated system of this compound, comprising two carbon-carbon double bonds and a carbonyl group, dictates its electronic properties. DFT calculations can map the electron density distribution, identifying electrophilic and nucleophilic sites. youtube.comstanford.edu The resonance structures indicate that both the carbonyl carbon and the β-carbon are susceptible to nucleophilic attack. pressbooks.pub Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting the molecule's reactivity and electronic transitions.

Conformation and Energetics: The planarity of the conjugated system is critical for efficient π-orbital overlap. qmul.ac.uk Computational methods can determine the most stable conformations by calculating the potential energy surface as a function of dihedral angle rotations. For this compound, several conformers (s-cis, s-trans) are possible around the C3-C4 and C5-C6 single bonds. High-level ab initio calculations can precisely determine the standard molar enthalpies of formation in the gaseous phase, providing key thermodynamic data. researchgate.netnist.gov These calculations help rationalize relationships between structure, thermodynamic properties, and the electronic effects of substituents.

| Computational Method | Basis Set | Calculated Properties | Relevance to this compound |

|---|---|---|---|

| DFT (e.g., B3LYP) | 6-31G(d,p), cc-pVTZ | Optimized geometry, HOMO/LUMO energies, Mulliken charges, Dipole moment | Predicts molecular shape, reactivity, polarity, and electronic transitions. |

| G3(MP2)//B3LYP | - | Gas-phase enthalpy of formation (ΔfH°(g)) | Provides fundamental thermodynamic stability data. |

| HF (Hartree-Fock) | 6-31+G(d,p) | Isotropic shielding constants, bond lengths, bond angles | Used for predicting NMR spectra and basic geometric parameters. researchgate.net |

| TD-DFT | - | Electronic absorption spectra (UV-Vis) | Predicts how the molecule will interact with light. researchgate.net |

Molecular Dynamics (MD) Simulations to Explore Conformational Space and Interactions (as applied to related compounds)

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules. mdpi.comacs.org For a flexible molecule like this compound, MD simulations can explore its vast conformational landscape and its interactions with surrounding molecules, such as solvents or biological macromolecules. rsc.org

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, Dreiding, OPLS | Defines the potential energy function of the system. rsc.org |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Determines the timescale of observable molecular motions. rsc.org |

| Ensemble | NPT (constant Number, Pressure, Temperature) or NVT (constant Number, Volume, Temperature) | Maintains thermodynamic conditions relevant to the system being studied. acs.org |

| Solvent Model | Explicit (e.g., TIP3P water) or Implicit (e.g., CPCM) | Represents the effect of the surrounding medium on the molecule. acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Bioactivities (based on structural features and analogues)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov For this compound, QSAR models can be developed based on a dataset of structurally similar α,β-unsaturated carbonyl compounds with known bioactivities, such as toxicity or enzyme inhibition. nih.govnih.gov

These models use molecular descriptors—numerical values that quantify various aspects of a molecule's structure—to build a mathematical relationship with the observed activity. Descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). The presence of the α,β-unsaturated ketone moiety is a key structural feature, known to act as a Michael acceptor, which can be crucial for certain biological activities, including toxicity. nih.govnih.gov By building and validating a QSAR model, it becomes possible to predict the potential bioactivity of this compound before it is synthesized or tested in a lab, making it a valuable tool for screening and prioritizing compounds. nih.govresearchgate.net

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional (1D) | Molecular Weight, Number of double bonds | Molecular formula and composition. |

| Topological (2D) | Wiener index, Kier & Hall connectivity indices | Atom connectivity and branching. |

| Geometrical (3D) | Molecular surface area, Molecular volume | 3D shape and size of the molecule. |

| Electronic | HOMO/LUMO energies, Dipole moment | Electron distribution and reactivity. nih.gov |

| Physicochemical | LogP (octanol-water partition coefficient) | Hydrophobicity/hydrophilicity. |

Prediction of Spectroscopic Parameters (e.g., NMR shifts, MS fragmentation pathways)

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for structure elucidation and verification.

NMR Shifts: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using quantum mechanical calculations, particularly DFT methods with the Gauge-Including Atomic Orbital (GIAO) approach. rsc.orgdntb.gov.uaresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict its NMR spectrum. researchgate.netscielo.org.mx Comparing these predicted spectra with experimental data is a robust method for confirming the structure, especially for complex molecules with multiple possible isomers. nih.govepstem.net

MS Fragmentation Pathways: Mass spectrometry (MS) is a key analytical technique that involves fragmenting molecules and analyzing the mass-to-charge ratio of the resulting ions. Computational methods can predict the likely fragmentation pathways of protonated this compound. nih.gov Common fragmentation mechanisms for α,β-unsaturated ketones include alpha-cleavage adjacent to the carbonyl group and McLafferty rearrangements. libretexts.orgyoutube.com Quantum chemistry calculations can determine the stability of potential fragment ions and the energy barriers for different cleavage reactions, helping to rationalize the observed mass spectrum. gre.ac.ukyoutube.com

| Spectroscopy Type | Predicted Feature | Computational Method | Significance |

|---|---|---|---|

| ¹³C NMR | Chemical Shifts (δ) | DFT (GIAO) | Aids in assigning carbon signals and verifying the carbon skeleton. researchgate.net |

| ¹H NMR | Chemical Shifts (δ), Coupling Constants (J) | DFT (GIAO) | Helps in assigning proton signals and determining stereochemistry. dntb.gov.ua |

| Mass Spectrometry (EI-MS) | m/z of fragment ions | QM energy calculations | Predicts fragmentation patterns like alpha-cleavage and McLafferty rearrangement. youtube.com |

Mechanistic Computational Studies of Reactions and Environmental Fate

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions and predicting the environmental fate of compounds. rsc.org

Reaction Mechanisms: For this compound, computational studies can model various reactions, such as nucleophilic additions, cycloadditions, or rearrangements. acs.orgyoutube.com By calculating the energies of reactants, transition states, and products, a complete potential energy surface for a reaction can be mapped out. nih.gov This allows for the determination of activation energies and reaction rates, providing insights into which reaction pathways are most favorable. For instance, DFT calculations can clarify whether a reaction proceeds via a concerted or stepwise mechanism. researchgate.net

Environmental Fate: The environmental fate of a chemical is determined by processes like biodegradation, photodegradation, and hydrolysis. Computational models can predict a compound's persistence and transformation in the environment. For example, the reactivity of this compound with atmospheric oxidants like the hydroxyl radical (•OH) can be estimated using calculated reaction rate constants. Similarly, its susceptibility to hydrolysis at different pH values can be modeled. These predictions are vital for assessing the environmental risk associated with the compound.

| Area of Study | Computational Approach | Predicted Parameters | Relevance |

|---|---|---|---|

| Reaction Mechanism | Transition State Theory, DFT Calculations | Activation Energies (Ea), Reaction Enthalpies (ΔHr) | Elucidates reaction pathways and predicts product formation. nih.gov |

| Atmospheric Degradation | Calculation of rate constants with •OH | Atmospheric half-life | Assesses persistence in the atmosphere. |

| Biodegradation | QSAR models based on structural fragments | Probability of biodegradation | Predicts persistence in soil and water. |

| Hydrolysis | Modeling reaction with H₂O/H₃O⁺/OH⁻ | Hydrolytic half-life | Assesses stability in aqueous environments. |

Biological and Ecological Significance of 4 Methylhepta 3,5 Dien 2 One

Role as a Volatile Metabolite in Plant-Environment Interactions

4-Methylhepta-3,5-dien-2-one has been identified as a volatile organic compound (VOC) in certain plants, where it participates in the complex interplay between the plant and its environment. A notable example is its presence in Artemisia annua, commonly known as sweet wormwood. In this highly aromatic herb, this compound is a component of its essential oil, contributing to the plant's characteristic fragrance. hmdb.cafoodb.caembrapa.br The emission of such volatile metabolites is a key mechanism through which plants interact with their surroundings, influencing processes such as pollinator attraction and defense against herbivores.

The chemical profile of volatile emissions from Artemisia annua can vary, but ketones like this compound are often significant constituents. hmdb.caembrapa.br These compounds are part of the plant's secondary metabolism and their production can be influenced by various environmental factors.

Contribution to Aroma and Flavor Profiles in Food Science and Natural Product Chemistry

The sensory properties of this compound and its analogues are of considerable interest in food science and the study of natural products. This compound can impart distinct aroma and flavor notes to foods and beverages in which it is present.

Flavor Impact in Fruits (e.g., Bananas)

While the aroma of bananas is composed of a complex mixture of volatile compounds, with esters like isoamyl acetate (B1210297) being key contributors, there is currently no scientific literature that identifies this compound as a significant component of banana flavor. embrapa.brnih.govwordpress.com Extensive studies on the volatile profiles of different banana cultivars have identified numerous esters, alcohols, and other ketones, but not this specific compound. embrapa.brnih.gov

Aroma Attributes in Beverages (e.g., Teas)

In the realm of beverages, the presence of compounds structurally related to this compound has been noted. For instance, a study on the volatile components of blended herbal teas identified the presence of 6-methyl-5-hepten-2-one, an isomer of the target compound. This related ketone was described as having a "plastic and mushroom" odor. While not the exact compound, this finding highlights the contribution of similar ketones to the complex aroma profiles of teas.

Odor Descriptors in Culinary Ingredients (e.g., Curry Paste)

Table 1: Odor Profile of this compound

| Odor Descriptor | Source |

| Sweet, Cinnamon, Coconut | hmdb.ca |

| Cinnamon, Coconut, Spice, Woody, Sweet, Weedy | thegoodscentscompany.com |

| Cinnamon-like with a coconut undertone | cookechem.com |

Sensory Properties of Analogues (e.g., in Hazelnuts)

A well-known analogue of this compound is (E)-5-methylhept-2-en-4-one, commonly known as filbertone (B1242023). This compound is the principal flavor component of hazelnuts, imparting a characteristic nutty and roasted aroma. The sensory properties of filbertone are so distinctive that it serves as a marker for the authenticity of hazelnut products.

Chemoecological Interactions and Receptor Responses (e.g., Insect Antennal Responses)

The emission of this compound from plants like Artemisia annua is not only for aroma but also plays a crucial role in the plant's defense mechanisms against insects. The essential oil of Artemisia annua, which contains this ketone, has demonstrated repellent and toxic effects against various insect species, including the stored-product beetles Tribolium castaneum and Callosobruchus maculatus. nih.gov This suggests that this compound is part of the plant's chemical arsenal (B13267) to deter herbivores.

Furthermore, studies have indicated that certain volatile compounds from Artemisia annua, including the related artemisia ketone, may act as a repellent against aphids. researchgate.net Insects detect these volatile cues through specialized olfactory receptors on their antennae. Ketones, as a class of compounds, are known to be involved in insect chemical communication, acting as semiochemicals that can elicit behavioral responses. nih.gov The detection of this compound by insect antennae can trigger avoidance behavior, thus protecting the plant from damage. This makes the compound a key player in the intricate chemoecological interactions between plants and insects.

Predicted Biological Activities Based on Structural Similarities and QSAR Methodologies

The biological activities of the chemical compound this compound can be predicted by leveraging its structural similarities to other compounds and by applying Quantitative Structure-Activity Relationship (QSAR) methodologies. These computational approaches are essential in the early stages of drug discovery and chemical risk assessment, providing insights into the potential pharmacological or toxicological effects of a molecule before extensive laboratory testing is conducted.

Prediction Based on Structural Similarities

This compound is classified as an α,β-unsaturated ketone. This structural feature, characterized by a carbonyl group conjugated with a carbon-carbon double bond, is a well-known "structural alert" or toxicophore. The reactivity of this moiety is often associated with a range of biological effects. Compounds containing this feature are known to undergo Michael addition reactions with biological nucleophiles, such as the thiol groups of cysteine residues in proteins. This covalent modification of proteins can lead to a variety of cellular responses.

Structurally related α,β-unsaturated ketones have demonstrated a wide spectrum of biological activities, including:

Cytotoxic and Antitumor Activities: Many α,β-unsaturated ketones have been shown to exhibit cytotoxicity against various cancer cell lines. This activity is often attributed to their ability to induce oxidative stress, trigger apoptosis, and inhibit key cellular enzymes.

Antimicrobial and Antifungal Activities: The electrophilic nature of the α,β-unsaturated carbonyl system allows these compounds to react with essential enzymes and proteins in microorganisms, leading to the disruption of cellular functions and inhibition of growth.

Anti-inflammatory Effects: Some compounds with this scaffold have been observed to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory enzymes or transcription factors.

Given that this compound possesses this reactive α,β-unsaturated ketone core, it is plausible to predict that it may exhibit similar biological activities. The specific nature and potency of these effects would, however, be influenced by the other structural features of the molecule, such as the methyl group and the extended dienone system.

Prediction Using QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by analyzing a dataset of compounds with known activities and identifying the physicochemical and structural properties that are predictive of the observed effects.

For a compound like this compound, a QSAR analysis would typically involve the calculation of various molecular descriptors, such as:

Topological descriptors: Which describe the connectivity of atoms in the molecule.

Geometrical descriptors: Which relate to the three-dimensional shape of the molecule.

Electronic descriptors: Which quantify the distribution of electrons and partial charges within the molecule.

Hydrophobicity descriptors: Such as the logarithm of the octanol-water partition coefficient (logP), which indicates the lipophilicity of the compound.

By inputting these descriptors into a previously validated QSAR model for a relevant biological endpoint (e.g., cytotoxicity, mutagenicity, or a specific enzyme inhibition), a prediction of the activity of this compound can be generated.

Several computational tools and online platforms, such as PASS (Prediction of Activity Spectra for Substances) Online, can be used to predict the biological activity spectrum of a compound based on its structure. way2drug.com These tools compare the structural fragments of the query molecule to a large database of biologically active substances and estimate the probability of the compound exhibiting various activities.

The table below presents a selection of predicted biological activities for this compound based on its structural features and the application of generalized QSAR principles. It is important to note that these are theoretical predictions and require experimental validation.

Table 1: Predicted Biological Activities of this compound

| Predicted Activity Category | Specific Predicted Activity/Mechanism | Basis for Prediction |

|---|---|---|

| Antineoplastic/Cytotoxic | Alkylating agent-like activity | Presence of α,β-unsaturated ketone system, a known reactive toxicophore. |

| Apoptosis agonist | Common mechanism for cytotoxic α,β-unsaturated ketones. | |

| Topoisomerase II inhibitor | A potential target for compounds with planar structural elements. | |

| Antimicrobial | Antibacterial | General activity of α,β-unsaturated ketones against various bacterial strains. |

| Antifungal | General activity of α,β-unsaturated ketones against various fungal strains. | |

| Enzyme Inhibition | Cysteine protease inhibitor | Michael acceptor reactivity with cysteine residues in the active site. |

| Kinase inhibitor | A common target for small molecule inhibitors. | |

| Monoamine Oxidase (MAO) inhibitor | Some unsaturated ketones have shown MAO inhibitory activity. | |

| Other | Substrate for Cytochrome P450 | Potential for metabolic activation or detoxification. |

| Skin sensitization | α,β-Unsaturated carbonyls are a well-known class of skin sensitizers. |

Advanced Analytical Methodologies for Detection and Quantification in Complex Mixtures

Modern Chromatographic Separations (GC, LC)

Gas Chromatography (GC) and Liquid Chromatography (LC) are fundamental separation techniques. For a volatile compound like 4-Methylhepta-3,5-dien-2-one, GC is often the method of choice. It separates volatile compounds based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds are then detected as they elute from the column, allowing for quantification.

A carbon atom bonded to four different functional groups is known as a chiral center. gcms.cz Molecules with such centers, like this compound, can exist as two non-superimposable mirror images called enantiomers. gcms.cz These enantiomers often exhibit different biological activities, making their separation and individual quantification crucial, especially in pharmaceutical and flavor chemistry contexts. nih.govsigmaaldrich.com

Chiral Gas Chromatography is a specialized GC technique designed for separating enantiomers. gcms.cz This is achieved by using a chiral stationary phase (CSP) within the GC column. These phases are typically based on derivatized cyclodextrins, which create a chiral environment where the two enantiomers interact differently, leading to different retention times and, thus, separation. gcms.cz The assessment of enantiomeric purity, often expressed as the enantiomeric excess (e.e.), is vital for quality control. sigmaaldrich.com While standard GC can confirm the presence of this compound, only chiral GC can determine the relative proportions of its (R) and (S)-enantiomers.

Table 1: Chiral Gas Chromatography Parameters for Enantiomer Separation

| Parameter | Description | Typical Conditions |

| Stationary Phase | A phase capable of chiral recognition, often cyclodextrin-based (e.g., Rt-bDEXse). nih.gov | Derivatized β-cyclodextrin |

| Column Type | Capillary columns provide high resolution needed for separating enantiomers. gcms.cznih.gov | 30 m x 0.25 mm I.D. |

| Temperature Program | An optimized temperature gradient is crucial for achieving baseline separation. nih.gov | Initial hold followed by a slow ramp (e.g., 2°C/min) |

| Carrier Gas | An inert gas to carry the sample through the column. | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). | FID or MS |

Mass Spectrometric Detection Techniques

Mass Spectrometry (MS) is a powerful detection technique often coupled with chromatography. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about their molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS) measures mass with very high accuracy, typically to the third or fourth decimal place. ufl.edu This capability allows for the determination of a compound's elemental formula. While nominal mass spectrometry might identify a compound with a molecular weight of 124, HRMS can provide a measured mass of 124.0888. This accurate mass can be used to confirm a predicted molecular formula, distinguishing it from other potential formulas that have the same nominal mass. frontagelab.com For this compound, HRMS provides unambiguous confirmation of its elemental composition (C8H12O). ufl.edufrontagelab.com

Table 2: Mass Properties of this compound

| Property | Value | Description |

| Molecular Formula | C₈H₁₂O | The elemental composition of the compound. |

| Nominal Mass | 124 Da | The integer mass calculated using the most abundant isotope of each element. |

| Monoisotopic Mass | 124.088815 Da | The exact mass calculated using the mass of the most abundant, naturally occurring isotope for each atom. |

Tandem Mass Spectrometry, or MS/MS, is a technique used to determine the structure of a molecule. In an MS/MS experiment, a specific ion (the "parent" or "precursor" ion) corresponding to the molecule of interest is selected. This ion is then fragmented into smaller "daughter" or "product" ions. The resulting fragmentation pattern is unique to the molecule's structure and serves as a chemical fingerprint. This allows for highly confident structural confirmation, distinguishing between isomers that have the same molecular formula but different atomic arrangements. For this compound, MS/MS analysis would provide a characteristic spectrum that confirms its specific dienone structure.

Hyphenated Techniques in Metabolomics and Volatilomics

Metabolomics and volatilomics are fields of study focused on the comprehensive analysis of metabolites and volatile organic compounds (VOCs), respectively, in a biological system. nih.gov These studies rely heavily on hyphenated analytical techniques, which couple a separation method with a detection method.

The combination of Gas Chromatography with Mass Spectrometry (GC-MS) is a cornerstone of these fields. nih.gov In a typical volatilomics study, a complex mixture of VOCs is separated by GC, and each eluting compound is subsequently identified and quantified by MS. This compound, as a volatile ketone, is a type of compound frequently identified in such studies, which aim to find biomarkers or understand metabolic pathways. The use of advanced data analysis and chemometrics helps to process the large datasets generated and identify significant compounds within a complex profile. nih.gov

Advanced Sample Preparation and Enrichment Strategies (e.g., Headspace Solid-Phase Microextraction (HS-SPME))

The analysis of volatile compounds in complex matrices often requires a sample preparation step to isolate and concentrate the analytes of interest before their introduction into the analytical instrument. mdpi.com Headspace Solid-Phase Microextraction (HS-SPME) is a modern, solvent-free technique ideal for this purpose. nih.gov

In HS-SPME, a fused-silica fiber coated with a sorbent material is exposed to the headspace (the gas phase above the sample) in a sealed vial. mdpi.comscielo.br Volatile analytes, like this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After an optimized extraction time, the fiber is retracted and inserted directly into the hot inlet of a gas chromatograph, where the analytes are thermally desorbed for analysis. nih.gov The efficiency of HS-SPME depends on several factors, including the fiber coating, extraction time and temperature, and sample matrix properties. mdpi.comscielo.br This technique is widely used in the analysis of food aromas, environmental pollutants, and biological volatiles due to its simplicity, sensitivity, and solvent-free nature. mdpi.com

Application of Multivariate Statistical Analysis (Chemometrics, OPLS-DA) in Data Interpretation

In the analysis of complex mixtures, such as food matrices, environmental samples, or biological fluids, the vast amount of data generated by advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) necessitates the use of powerful statistical tools for meaningful interpretation. Chemometrics, the science of extracting information from chemical systems by data-driven means, provides a suite of techniques to navigate this complexity. Among these, Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) has emerged as a potent method for classification and biomarker discovery.

While specific, in-depth chemometric studies focusing solely on this compound are not extensively documented in publicly available research, the principles of OPLS-DA can be readily applied to understand its role in distinguishing between different sample groups. OPLS-DA is a supervised multivariate regression method that models the relationship between a descriptor matrix (X), which contains the measured variables (e.g., concentrations of volatile compounds), and a response variable (Y), which defines the class membership of the samples.

The primary advantage of OPLS-DA is its ability to separate the variation in the descriptor matrix into two components: one that is predictive and correlated to the response variable, and another that is orthogonal (uncorrelated). This separation enhances model interpretability by isolating the variation of interest and removing systematic, structured noise.

For instance, in a hypothetical study aiming to differentiate between two types of cheese based on their volatile compound profiles, OPLS-DA could be employed to identify the key compounds responsible for the differences. In such a scenario, this compound, a known flavor compound, could be one of the many variables measured.

The results of an OPLS-DA are typically visualized in a scores plot and a loadings plot. The scores plot shows the separation between the different classes of samples, while the loadings plot reveals the variables (in this case, volatile compounds) that contribute most to this separation. A Variable Importance in Projection (VIP) score is often calculated to summarize the importance of each variable to the model. A VIP score greater than 1 is generally considered significant.

To illustrate the application of OPLS-DA, consider the following hypothetical dataset for the concentration of selected volatile compounds in two cheese varieties:

| Compound | Sample | Cheese Variety A (µg/kg) | Cheese Variety B (µg/kg) |

| This compound | 1 | 15.2 | 5.8 |

| 2 | 18.1 | 6.2 | |

| 3 | 16.5 | 5.5 | |

| 2-Heptanone | 1 | 25.4 | 28.1 |

| 2 | 26.1 | 27.5 | |

| 3 | 24.8 | 28.9 | |

| Ethyl hexanoate (B1226103) | 1 | 45.3 | 85.7 |

| 2 | 48.2 | 82.1 | |

| 3 | 46.8 | 88.4 | |

| Acetic acid | 1 | 150.7 | 145.2 |

| 2 | 155.3 | 148.9 | |

| 3 | 152.1 | 147.5 |

In this illustrative example, an OPLS-DA model would likely identify this compound and ethyl hexanoate as significant contributors to the differentiation between Cheese Variety A and Cheese Variety B, as their concentrations show clear differences between the two groups. The model would generate VIP scores for each compound, quantifying their discriminatory power.

The application of chemometrics, and specifically OPLS-DA, thus provides a robust framework for interpreting complex analytical data. It allows researchers to move beyond simple univariate comparisons and uncover the subtle interplay of multiple compounds, such as this compound, in defining the characteristics of a sample.

Future Research Perspectives on 4 Methylhepta 3,5 Dien 2 One

Comprehensive Elucidation of Undiscovered Biosynthetic Pathways

The natural origins of 4-Methylhepta-3,5-dien-2-one are currently unknown, but its structure suggests plausible biosynthetic routes that warrant investigation. Many insect pheromones with similar methyl-branched and unsaturated ketone structures are known to be derived from modified fatty acid or polyketide biosynthetic pathways. nih.govnih.gov Future research should focus on identifying organisms that may produce this compound and elucidating the enzymatic machinery involved.

A primary hypothesis is its formation via a Type I Polyketide Synthase (PKS) pathway. wikipedia.org PKSs assemble complex carbon skeletons from simple acyl-CoA precursors. The backbone of this compound could be assembled from one propionyl-CoA (or methylmalonyl-CoA) starter unit and two malonyl-CoA extender units. nih.gov Subsequent processing by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the PKS module would generate the specific pattern of methylation and unsaturation. wikipedia.org

Alternatively, the compound could arise from modified fatty acid synthesis, a common route for insect pheromones. nih.gov This would involve the incorporation of a methyl branch from a propionyl-CoA starter unit, followed by specific desaturation and oxidation steps to yield the final dienone structure. nih.gov Investigating symbiotic microorganisms is also crucial, as microbes can produce or modify host compounds to create unique semiochemicals. rsc.org

Future research should employ genome mining of potential producer organisms (e.g., insects, fungi, bacteria) to identify PKS or fatty acid synthase gene clusters. Heterologous expression of these gene clusters in hosts like E. coli or Nicotiana benthamiana could confirm their function and provide a sustainable source of the compound. nih.gov

In-Depth Mechanistic Studies of Environmental Transformation and Fate

Understanding the environmental persistence and degradation pathways of this compound is critical for assessing its ecological impact, especially if it is used as a semiochemical in agriculture. As a volatile organic compound (VOC) with conjugated double bonds and a carbonyl group, it is susceptible to several transformation processes in the environment.

Photolysis: Direct photolysis in sunlight is expected to be a significant degradation route. Conjugated dienones can undergo rapid photochemical reactions, including isomerization and cycloaddition. nih.govmagadhmahilacollege.org However, some dienone steroids exhibit a reversible photohydration-dehydration cycle, which can ultimately increase their environmental persistence compared to what would be predicted from initial photolysis rates alone. nih.gov Future studies must investigate the quantum yield, reaction products, and kinetics of the phototransformation of this compound in aqueous environments and on surfaces.

Atmospheric Oxidation: In the atmosphere, the primary degradation mechanism will likely be a reaction with hydroxyl (•OH) radicals. copernicus.org For α,β-unsaturated ketones, this reaction proceeds almost exclusively through the addition of the •OH radical to the C=C double bonds, rather than H-atom abstraction. copernicus.org The presence of two double bonds in this compound suggests a rapid atmospheric degradation rate. Kinetic studies in atmospheric simulation chambers are needed to determine the precise rate constants for reactions with •OH, as well as with other atmospheric oxidants like ozone (O₃) and nitrate (B79036) radicals (NO₃•).

Biodegradation: Microbial degradation in soil and water is another key removal pathway. mdpi.com Research should aim to isolate microbial consortia or specific bacterial and fungal strains capable of utilizing this compound as a carbon source. Subsequent work would involve identifying the catabolic genes and enzymes responsible for breaking down the molecule.

Table 1: Proposed Research Plan for Environmental Fate Analysis

| Research Area | Objective | Methodology | Key Parameters to Determine |

| Photolysis | To determine the rate and products of photodegradation. | Irradiation with simulated solar light in aqueous solution. Product analysis via HPLC, GC-MS. | Quantum yield, half-life, product structures. |

| Atmospheric Chemistry | To quantify atmospheric lifetime. | Relative rate studies in an atmospheric simulation chamber. | Rate constants for reaction with •OH, O₃, NO₃•. |

| Biodegradation | To identify microbial degradation pathways. | Enrichment cultures from soil/water samples. Identification of metabolites via LC-MS. | Degradation half-life in soil/water, identification of catabolic pathways and microorganisms. |

Development of Highly Efficient and Stereoselective Synthetic Routes

The development of synthetic routes is essential for producing sufficient quantities of this compound for research and potential commercial applications. Given the methyl group at the C4 position, the molecule is chiral, and future research must focus on stereoselective methods to access individual enantiomers, as biological activity is often enantiomer-specific.

Several strategies for stereoselective synthesis can be envisioned: ethz.ch

Chiral Pool Synthesis: Utilizing readily available, enantiopure starting materials that already contain the required stereocenter.

Chiral Auxiliaries: Employing a removable chiral group to direct the stereochemical outcome of a key bond-forming reaction. The use of N-tert-butanesulfinyl imines has proven effective for the synthesis of chiral ketones. mdpi.com

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other. This is often the most efficient method for large-scale synthesis.

A plausible retrosynthetic approach could involve a key bond formation step such as an aldol (B89426) condensation, a Wittig-type olefination, or a metal-catalyzed cross-coupling reaction to construct the dienone system. Iron-catalyzed cross-coupling reactions, for instance, have been successfully used for the large-scale synthesis of insect pheromones containing diene moieties. beilstein-journals.org The stereocenter could be set using an asymmetric aldol reaction or by the addition of an organometallic reagent to a chiral aldehyde.

Future research should compare different synthetic strategies to identify the most efficient, scalable, and cost-effective route. A key goal will be to develop a catalytic, enantioselective synthesis that provides access to either enantiomer in high purity. ethz.ch

Elucidation of Novel Chemoecological Functions and Interactions

The structure of this compound is reminiscent of many known insect semiochemicals (pheromones, allomones, kairomones). nih.gov A primary research goal is to determine if this compound plays a role in chemical communication.

Initial screening could involve electrophysiological techniques, such as electroantennography (EAG) or single-sensillum recording (SSR), to test the compound against a diverse panel of insects, particularly those known to use ketone pheromones (e.g., certain species of beetles and moths). A positive response would indicate that the insect's antennae possess receptors for the compound, justifying further behavioral assays.

Behavioral experiments in olfactometers or wind tunnels would be necessary to determine the compound's function. Depending on the context, it could act as:

A sex pheromone: attracting members of the opposite sex.

An aggregation pheromone: causing individuals of both sexes to congregate.

An alarm pheromone: signaling danger and eliciting dispersal or defensive behaviors.

A kairomone: a signal produced by one species that benefits a receiving species (e.g., a predator or parasitoid).

If a biological function is identified, subsequent research should investigate the role of stereochemistry. Often, only one enantiomer is active, while the other may be inactive or even inhibitory. Understanding the specific binding interactions between the active enantiomer and its corresponding Pheromone-Binding Protein (PBP) and Olfactory Receptor (OR) will be crucial. nih.govnih.gov

Integration of Multi-Omics Data for Systems-Level Understanding

To fully comprehend the biology of this compound, from its production to its perception, a systems biology approach integrating multiple "omics" datasets is essential. nih.govrsc.org This approach connects genotype to phenotype by providing a holistic view of the molecular processes involved.

Assuming an organism is identified that produces or responds to the compound, the following integrated strategy could be applied:

Genomics: Sequencing the organism's genome to identify candidate genes for biosynthesis (e.g., PKS clusters) or reception (e.g., olfactory receptors, PBPs).

Transcriptomics (RNA-Seq): Comparing gene expression profiles between producing and non-producing tissues (or under different conditions) to pinpoint the specific genes actively involved in its biosynthesis. Similarly, analyzing transcriptomes of antennae exposed to the compound could identify the receptors involved in its detection.

Proteomics: Identifying the actual proteins (enzymes, receptors) present in relevant tissues to confirm the expression and translation of candidate genes.

Metabolomics: Quantifying the concentration of this compound and its precursors/metabolites to validate the proposed biosynthetic pathway and understand its regulation.

Integrating these datasets can build a comprehensive model of how the production and perception of this compound are regulated within an organism, providing powerful insights for metabolic engineering or pest control strategies. nih.gov

Table 2: Hypothetical Multi-Omics Strategy for Biosynthesis Elucidation

| Omics Layer | Research Question | Experimental Approach | Expected Outcome |

| Genomics | What genes could encode the biosynthetic pathway? | Whole-genome sequencing and annotation. | Identification of candidate PKS or FAS gene clusters. |

| Transcriptomics | Which genes are upregulated during production? | Differential gene expression analysis (RNA-Seq) of producing vs. non-producing tissues. | A shortlist of highly expressed genes from the candidate clusters. |

| Proteomics | Are the pathway enzymes expressed? | LC-MS/MS analysis of protein extracts. | Confirmation of the presence of the biosynthetic enzymes. |

| Metabolomics | Is the compound and its precursors present? | GC-MS or LC-MS analysis of tissue extracts. | Validation of the compound's production and identification of pathway intermediates. |

Exploration of Advanced Computational Models for Predictive Research

Computational modeling offers powerful, predictive tools that can guide and accelerate experimental research on this compound. nih.gov

Quantum Chemistry: Methods like Density Functional Theory (DFT) can be used to investigate the thermodynamics and kinetics of potential synthetic and degradation reactions. researchgate.netrsc.org DFT calculations can help elucidate reaction mechanisms, predict the stability of intermediates, and rationalize the stereochemical outcomes of synthetic steps, thereby aiding in the design of more efficient syntheses. nih.govrsc.org

Molecular Docking and Dynamics: If a receptor protein (e.g., an olfactory receptor or a PBP) is identified, molecular docking can predict the binding pose of this compound within the receptor's active site. youtube.com This can reveal key amino acid residues involved in binding and explain the stereochemical specificity of the interaction. nih.govresearchgate.net Subsequent molecular dynamics (MD) simulations can explore the stability of the ligand-protein complex and the conformational changes that occur upon binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity or environmental properties of related molecules. aftonchemical.com For instance, a QSAR model could be built to predict the atmospheric degradation rate constants for a series of unsaturated ketones, helping to estimate the environmental lifetime of this compound. acs.orgnih.govrsc.org These models are valuable for screening potential analogues and prioritizing compounds for further testing.

By combining these computational approaches, researchers can build predictive models that reduce the need for extensive trial-and-error experimentation, saving time and resources while providing deeper mechanistic insights.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-methylhepta-3,5-dien-2-one, and how can reaction conditions be optimized for reproducibility?

- Methodology : The compound can be synthesized via reduction of 2,4,6-trimethylpyrylium tetrafluoroborate using sodium borohydride in distilled water. Key parameters include maintaining anhydrous conditions for intermediate steps and controlling reaction time (≤2 hours) to achieve yields >70% .

- Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (≥95%). Reaction scalability requires strict temperature control (0–5°C during reduction) to minimize side-product formation .

Q. Which analytical techniques are most effective for characterizing this compound, and how should spectral data be interpreted?

- Analytical Workflow :

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 124 [M⁺]) confirm molecular weight and structural motifs .

- NMR : Key signals include δ 6.3–5.8 ppm (olefinic protons), δ 2.1 ppm (methyl group adjacent to ketone), and δ 1.9 ppm (terminal methyl groups) .

- UV-Vis : λmax at ~223 nm indicates conjugated dienone systems .

Q. How can researchers distinguish this compound from structurally similar dienones in complex mixtures?

- Methodology : Use hyphenated techniques like GC-MS coupled with retention index matching. For example, in rice aroma studies, this compound was identified at a retention time of 7.42 min using a DB-5MS column, distinct from other ketones (e.g., 3-octanone at 12.00 min) .

Advanced Research Questions

Q. What reaction mechanisms dominate the thermal degradation of this compound in subcritical water, and how do conditions influence product distribution?

- Mechanistic Insights : At 250–300°C, retro-aldol cleavage produces 3-methylbut-2-enal (5.9% yield), while cyclization via electrocyclic reactions forms m-xylene (23% yield). The mechanism involves keto-enol tautomerism followed by 6π-electrocyclic ring closure and dehydration .

- Condition Dependency : Prolonged reaction times (>120 min) favor cyclization, whereas higher temperatures (>300°C) increase retro-aldol fragmentation .

Q. How can contradictory data on synthetic yields or reaction outcomes be resolved?

- Case Study : Yields of this compound vary between studies (e.g., 70% vs. 50%) due to differences in pyrylium salt purity or borohydride stoichiometry. Resolution strategies:

- Reproducibility Checks : Replicate syntheses using standardized reagents (≥98% purity) .

- In Situ Monitoring : Use inline FTIR to track intermediate formation and adjust reaction parameters dynamically .

Q. What computational methods are suitable for predicting the reactivity of this compound in organocatalytic systems?

- Approach :

- DFT Calculations : Model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the α,β-unsaturated ketone moiety acts as a Michael acceptor in organocatalytic cascades .

- Molecular Dynamics : Simulate steric effects in Diels-Alder reactions, highlighting the compound’s utility as a diene in electron-deficient systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.